3,6-Diiodo-4-hydroxyindazole
Overview
Description
3,6-Diiodo-4-hydroxyindazole is a chemical compound with the molecular formula C7H4I2N2O. It is a derivative of indazole, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at positions 3 and 6, along with a hydroxyl group at position 4, makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-4-hydroxyindazole typically involves the iodination of 4-hydroxyindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions need to be carefully controlled to ensure selective iodination at the 3 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodo-4-hydroxyindazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
- Substituted indazoles with various functional groups replacing the iodine atoms.
- Oxidized products with carbonyl groups.
- Reduced products with hydrogen atoms replacing the iodine or hydroxyl groups.
Scientific Research Applications
3,6-Diiodo-4-hydroxyindazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,6-Diiodo-4-hydroxyindazole depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation, but the compound’s ability to modulate biological activity makes it a promising candidate for further research.
Comparison with Similar Compounds
4-Hydroxyindazole: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
3-Iodo-4-hydroxyindazole: Contains only one iodine atom, leading to different reactivity and biological activity.
6-Iodo-4-hydroxyindazole: Similar to 3-Iodo-4-hydroxyindazole but with the iodine atom at a different position.
Uniqueness: 3,6-Diiodo-4-hydroxyindazole is unique due to the presence of two iodine atoms, which significantly enhances its reactivity and potential biological activity. The combination of the hydroxyl group and iodine atoms allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
3,6-diiodo-2H-indazol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXEEMCIJRRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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